

A Technical Guide to the Physical Properties of DPPC-d71

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DPPC-d71

Cat. No.: B15552625

[Get Quote](#)

This technical guide provides a comprehensive overview of the core physical properties of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d71 (**DPPC-d71**). It is intended for researchers, scientists, and professionals in drug development who utilize deuterated lipids in their work. This document summarizes key quantitative data, outlines experimental methodologies for property determination, and includes a visualization of a common experimental workflow.

Core Physical and Chemical Properties

DPPC-d71 is a deuterated form of the saturated phospholipid DPPC. The deuteration, particularly in the acyl chains, has a notable effect on its physical properties, primarily a depression of the phase transition temperature.

General Properties

Property	Value	Reference
Chemical Formula	C40H9D71NO8P	[1]
Formula Weight	805.5 g/mol	[1]
Synonyms	d71-DPPC; 1,2-Dihexadecanoyl-d62-sn-glycero-3-phosphocholine-d9; Dipalmitoyl phosphatidylcholine-d71; 16:0-d31 / 16:0-d31 PC-d9; deuterated DPPC; deuterated PC; d-DPPC; 16:0 PC – d71	[1]
Deuterium Enrichment	≥ 97% (except 60-80% on the alpha positions)	[1]
Storage Temperature	-20°C	[1]

Thermal Properties

The melting point (T_m), or main phase transition temperature, is a critical parameter for phospholipids, marking the transition from a gel phase to a liquid-crystalline phase. Studies have shown that deuteration of the acyl chains in saturated phospholipids leads to a decrease in this transition temperature. For DPPC, this decrease is reported to be in the range of 3-5 °C, with a specific study noting a depression of 4.3 ± 0.1 °C for chain-deuterated lipids.

Property	DPPC (Non-deuterated)	DPPC-d71 (Estimated)	Reference
Main Phase Transition (T _m)	41-42 °C	~37-38 °C	[2] [3] [4] [5]
Pre-transition Temperature	~35-36 °C	Likely lowered	[2]
Effect of Deuteration on T _m	Not Applicable	-4.3 ± 0.1 °C	[1]

Solubility

DPPC and its deuterated analogue are amphipathic molecules, leading to poor solubility in water and good solubility in many organic solvents.

Solvent	Solubility	Reference
Water	Insoluble	
Organic Solvents (e.g., Chloroform, Ethanol)	Soluble. For instance, DPPC is soluble in ethanol at approximately 30 mg/mL.	[6]
DMSO	Insoluble	

Experimental Protocols

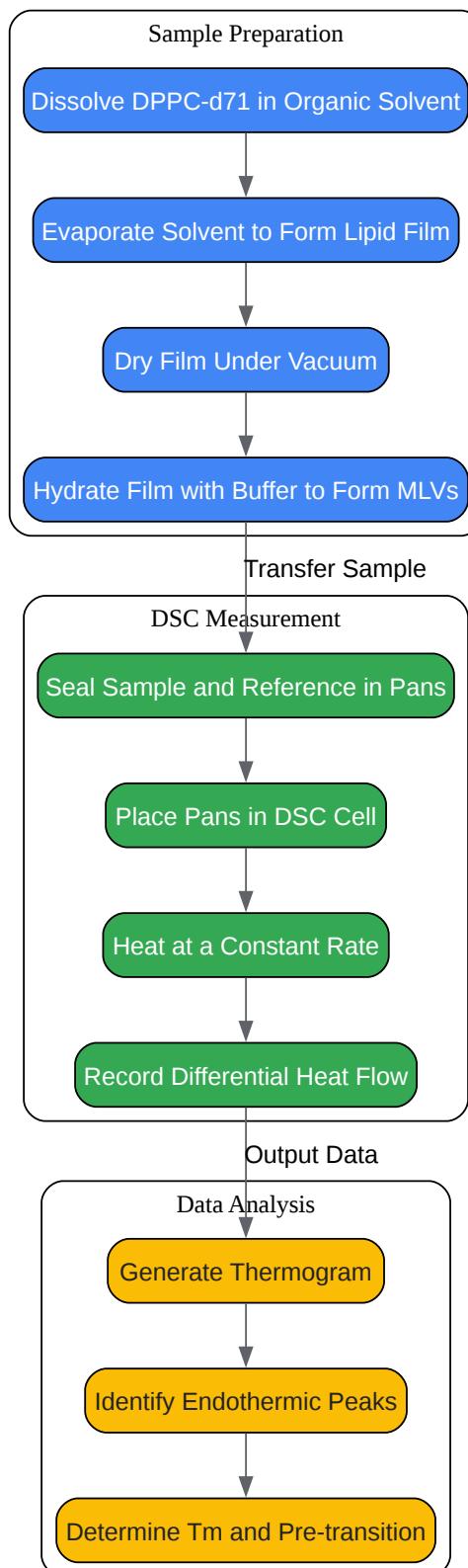
Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary technique used to determine the thermotropic properties of lipids. It measures the heat flow associated with phase transitions as a function of temperature.

Objective: To determine the main phase transition temperature (T_m) and pre-transition temperature of **DPPC-d71** liposomes.

Materials:

- **DPPC-d71** powder
- Buffer solution (e.g., 10 mM Tris buffer, pH 7.4)
- DSC instrument
- Hermetic aluminum pans


Procedure:

- Sample Preparation:
 - A known quantity of **DPPC-d71** is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture).
 - The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.
 - The lipid film is dried under vacuum for several hours to remove any residual solvent.
 - The lipid film is hydrated with a known volume of the buffer solution to a final concentration (e.g., 2 mg/mL) to form a multilamellar vesicle (MLV) suspension.[2]
 - The suspension is vortexed and may be subjected to several freeze-thaw cycles to ensure homogeneity.
- DSC Analysis:
 - A precise volume of the lipid suspension is hermetically sealed into an aluminum DSC pan.
 - An identical volume of the buffer is sealed in a reference pan.
 - The sample and reference pans are placed in the DSC cell.
 - The sample is heated at a constant scan rate (e.g., 40 °C/h) over a temperature range that encompasses the expected phase transitions (e.g., 20 °C to 60 °C).[7]
 - The differential heat flow between the sample and reference is recorded as a function of temperature, generating a thermogram.[7][8]
- Data Analysis:
 - The resulting thermogram will show endothermic peaks corresponding to the pre-transition and the main phase transition.
 - The temperature at the peak maximum of the main endotherm is taken as the Tm.[2]

- The data is typically baseline-corrected and normalized to the lipid concentration.

Visualizations

Experimental Workflow for DSC Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for determining the phase transition temperature of **DPPC-d71** using DSC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Effect of deuteration on the phase behaviour and structure of lamellar phases of phosphatidylcholines - Deuterated lipids as proxies for the physical properties of native bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]
- 4. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. cdn.caymancell.com [cdn.caymancell.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of DPPC-d71]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15552625#what-are-the-physical-properties-of-dppc-d71>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com